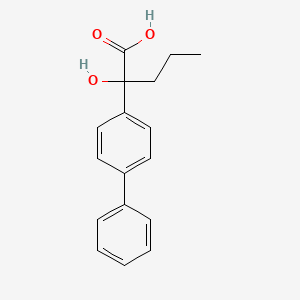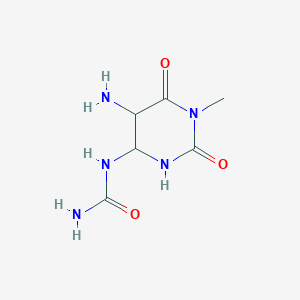
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group and a nitrofurfurylidene group attached to a carbohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide can be synthesized through a condensation reaction between benzaldehyde and 5-nitrofurfuraldehyde with carbohydrazide as the condensing agent. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Benzaldehyde+5-Nitrofurfuraldehyde+Carbohydrazide→this compound
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
Chemistry:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds
Biology:
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine:
The compound’s potential therapeutic properties are being explored, particularly its role as an antimicrobial agent. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Industry:
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins, disrupting their function.
Comparación Con Compuestos Similares
- 1-Benzylidene-5-(5-nitrofurfurylidene)semicarbazide
- 1-Benzylidene-5-(5-nitrofurfurylidene)thiosemicarbazide
- 1-Benzylidene-5-(5-nitrofurfurylidene)hydrazine
Comparison:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and bioavailability profiles, making it suitable for specific applications where others may not be as effective.
Propiedades
Número CAS |
4932-11-0 |
|---|---|
Fórmula molecular |
C13H11N5O4 |
Peso molecular |
301.26 g/mol |
Nombre IUPAC |
1-[(E)-benzylideneamino]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H11N5O4/c19-13(16-14-8-10-4-2-1-3-5-10)17-15-9-11-6-7-12(22-11)18(20)21/h1-9H,(H2,16,17,19)/b14-8+,15-9+ |
Clave InChI |
NGLVIOYBRQNJLC-VOMDNODZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
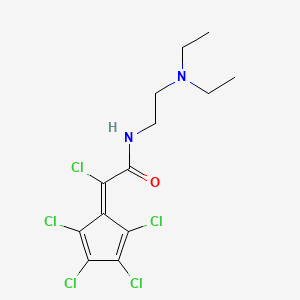
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
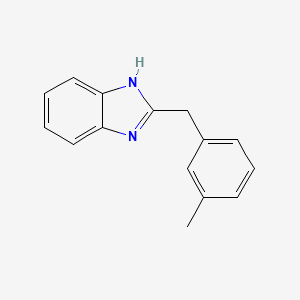
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)

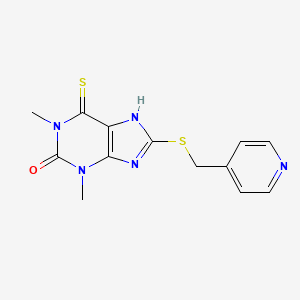
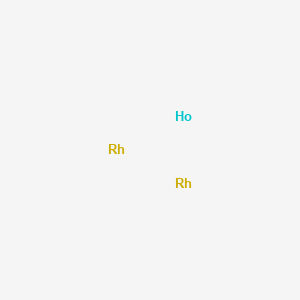

![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

